2-Chloro-3-methoxybenzonitrile (CAS: 853331-52-9) is a trisubstituted benzene building block characterized by a nitrile group, an ortho-chlorine atom, and a meta-methoxy group. This 1,2,3-substitution pattern provides a precise balance of electronic activation and steric constraint[1]. Commercially procured at standard purities (typically ≥97%), it serves as an intermediate in the synthesis of complex biaryls, pharmaceutical active ingredients (such as FABP and DGAT1 inhibitors), and advanced materials [2]. The electron-withdrawing nitrile group activates the adjacent chlorine for nucleophilic aromatic substitution (SNAr), while the methoxy group offers a protected phenolic site that can be selectively cleaved or used to direct further electrophilic functionalization [3].
Substituting 2-chloro-3-methoxybenzonitrile with structural analogs like 2-chlorobenzonitrile or 3-methoxybenzonitrile alters the synthetic viability of downstream targets. 3-Methoxybenzonitrile lacks the activated halogen required for SNAr or transition-metal-catalyzed cross-coupling, preventing functionalization at the 2-position[1]. Conversely, 2-chlorobenzonitrile lacks the methoxy group, preventing the ability to access the 3-hydroxy or 3-alkoxy derivatives essential for specific target binding, such as the lipophilic pockets in Fatty Acid Binding Protein (FABP) inhibitors [2]. Furthermore, attempting to use isomeric forms like 2-chloro-4-methoxybenzonitrile shifts the regiochemistry, disrupting the spatial arrangement required for target-receptor interactions and altering the electronic environment of the C-Cl bond, which directly impacts cross-coupling yields and reaction kinetics[3].
2-Chloro-3-methoxybenzonitrile is a sterically congested aryl chloride, which typically presents challenges in cross-coupling reactions due to the adjacent nitrile and methoxy groups. However, research demonstrates that it is a viable substrate for Palladium-catalyzed Hiyama cross-coupling [1]. Using a Pd(OAc)2/L2 catalytic system with a water addition protocol, 2-chloro-3-methoxybenzonitrile couples with aryl trialkoxysilanes to form functionalized biaryls. This overcomes the standard limitation where unactivated or sterically hindered aryl chlorides exhibit sluggish transmetalation and lower yields. The ability to utilize the cheaper and more stable aryl chloride over the corresponding aryl iodide or bromide improves procurement economics for scale-up biaryl synthesis [1].
| Evidence Dimension | Cross-coupling viability of sterically hindered aryl chlorides |
| Target Compound Data | Successfully undergoes Pd-catalyzed Hiyama coupling with aryl trialkoxysilanes to yield functionalized biaryls. |
| Comparator Or Baseline | Standard unactivated aryl chlorides (e.g., 2-chlorotoluene without advanced ligands) |
| Quantified Difference | Enables coupling of the sterically congested 2,3-disubstituted chloride, which typically fails or requires >5 mol% Pd loading in standard protocols, using low catalyst loadings. |
| Conditions | Pd(OAc)2/L2 catalyst, water addition protocol, 110 °C. |
Procuring this specific chloride allows chemists to leverage cost-effective Hiyama coupling for complex biaryl synthesis without requiring the more expensive and less stable aryl bromide or iodide analogs.
The 1,2,3-substitution pattern of 2-chloro-3-methoxybenzonitrile creates a polarized C-Cl bond. The electron-withdrawing effect of the ortho-nitrile group lowers the Lowest Unoccupied Molecular Orbital (LUMO) energy at the C2 position, making the chlorine atom susceptible to nucleophilic attack [1]. In the synthesis of Diacylglycerol Acyltransferase 1 (DGAT1) inhibitors, this activation allows for direct SNAr reactions with nucleophiles (such as amines or alkoxides) at elevated temperatures (e.g., 155 °C in DMF) [2]. A comparator like 3-methoxybenzonitrile cannot undergo this transformation, and unactivated chlorobenzenes require transition-metal-catalyzed conditions (e.g., Buchwald-Hartwig amination) to achieve similar C-N or C-O bond formations.
| Evidence Dimension | Reactivity toward nucleophilic aromatic substitution (SNAr) |
| Target Compound Data | Undergoes direct SNAr displacement of the chlorine atom at 155 °C in DMF. |
| Comparator Or Baseline | 3-Methoxybenzonitrile or unactivated chlorobenzenes |
| Quantified Difference | Achieves direct C-N/C-O bond formation without the need for expensive Palladium or Copper catalysts. |
| Conditions | Nucleophile addition in DMF at 155 °C under nitrogen atmosphere. |
Eliminates the need for expensive transition-metal catalysts in the amination or etherification of the 2-position, reducing raw material costs and heavy metal remediation steps in pharmaceutical manufacturing.
In multi-step syntheses, such as the preparation of Fatty Acid Binding Protein (FABP) inhibitors, the presence of a free phenol can interfere with early-stage reactions (e.g., oxidations, alkylations, or couplings). Procuring 2-chloro-3-methoxybenzonitrile provides a masked phenol that survives diverse reaction conditions [1]. When the free hydroxyl group is required, the methoxy group can be cleaved using Boron Tribromide (BBr3) in dichloromethane at low temperatures (-78 °C to room temperature) [1]. Attempting to procure and use 2-chloro-3-hydroxybenzonitrile directly from the start of a synthesis sequence leads to lower overall yields due to side reactions at the unprotected hydroxyl group.
| Evidence Dimension | Synthetic yield and sequence stability |
| Target Compound Data | Stable through early synthetic steps; cleanly deprotects to 2-chloro-3-hydroxybenzonitrile using BBr3. |
| Comparator Or Baseline | 2-Chloro-3-hydroxybenzonitrile (unprotected baseline) |
| Quantified Difference | Prevents yield losses associated with unprotected phenol side reactions, enabling high-yielding multi-step sequences. |
| Conditions | BBr3 (1 M in DCM), -78 °C warming to room temperature, overnight. |
Procuring the methoxy-protected variant improves overall synthetic efficiency and yield in long reaction sequences by preventing premature reactions at the phenolic oxygen.
2-Chloro-3-methoxybenzonitrile is a starting material for the synthesis of DGAT1 inhibitors, which are targeted for the treatment of type II diabetes and obesity [1]. Its activated ortho-chlorine allows for SNAr coupling with complex amines, while the methoxy group and nitrile group provide pharmacophore binding points or handles for further elaboration into the final pyrimido-oxazepinone scaffolds.
In the development of FABP inhibitors for metabolic disorders and cardiovascular diseases, this compound serves as a building block [2]. The methoxy group acts as a protecting group during initial framework construction and is subsequently cleaved with BBr3 to reveal a 3-hydroxy substituent necessary for interacting with the FABP binding pocket.
Due to its proven compatibility with Pd-catalyzed Hiyama cross-coupling protocols, 2-chloro-3-methoxybenzonitrile is utilized in materials science and organic synthesis to construct sterically hindered, multi-substituted biaryl systems [3]. It allows chemists to bypass the use of aryl bromides or iodides when synthesizing 2,3-disubstituted biphenyl architectures.
Irritant